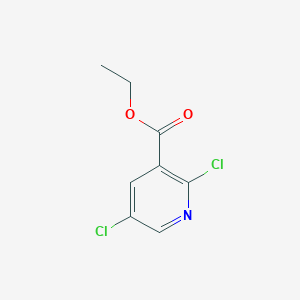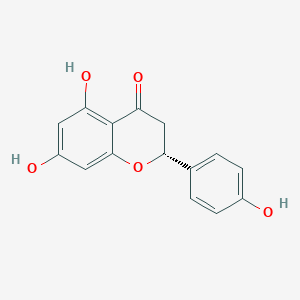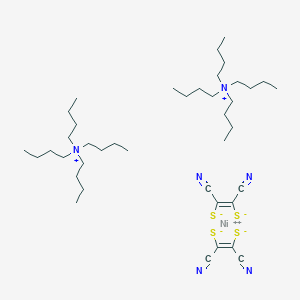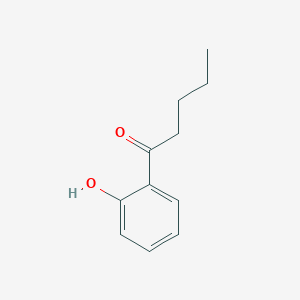
3,5-Dichloro-2-methylpyridine
描述
3,5-Dichloro-2-methylpyridine is a chemical compound with the molecular formula C6H5Cl2N. It is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals. This compound has been the subject of extensive scientific research due to its unique properties and potential applications.
科学研究应用
Agrochemical Applications
3,5-Dichloro-2-methylpyridine is used as a key structural motif in active agrochemical ingredients . It’s used in the synthesis of trifluoromethylpyridines (TFMP), which are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
In the pharmaceutical industry, several TFMP derivatives are used . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Two veterinary products containing the TFMP moiety have been granted market approval . These products leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Trifluoromethylpyridines
3,5-Dichloro-2-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives . The major use of TFMP derivatives is in the protection of crops from pests .
Intermediate in Organic Synthesis
3,5-Dichloro-2-methylpyridine is an important raw material and intermediate used in organic synthesis . It’s used in the synthesis of various organic compounds .
Dye-stuff Applications
3,5-Dichloro-2-methylpyridine is used in the dyestuff field . It’s used as an intermediate in the production of various dyes .
Synthesis of 5-chloro-3-cyano-6-hydroxy-4-methylpyridin-2-one
3,5-Dichloro-2-methylpyridine is used in the synthesis of 5-chloro-3-cyano-6-hydroxy-4-methylpyridin-2-one . This compound has potential applications in various fields .
作用机制
Target of Action
3,5-Dichloro-2-methylpyridine is a highly substituted pyridine derivative. It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It’s known that pyridine derivatives can undergo various chemical reactions, including organometallic reactions . For instance, they can react with organomagnesiums and organolithiums to form substituted and functionalized structures . This suggests that 3,5-Dichloro-2-methylpyridine might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure and function.
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various biochemical processes, such as the suzuki–miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, suggesting that 3,5-Dichloro-2-methylpyridine might affect biochemical pathways involving carbon-carbon bond formation .
Result of Action
Given its potential involvement in carbon-carbon bond formation , it might influence the synthesis of various biomolecules, potentially leading to changes in cellular functions and processes.
属性
IUPAC Name |
3,5-dichloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTUCCXFFWYEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627931 | |
| Record name | 3,5-Dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methylpyridine | |
CAS RN |
100868-45-9 | |
| Record name | 3,5-Dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)






![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)


